4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione
Description
Properties
CAS No. |
91715-49-0 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
4-hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione |
InChI |
InChI=1S/C10H10O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h5,11H,1-4H2 |
InChI Key |
DVPRMXAQNPJDNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CC(=O)C2=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Substrate Selection
Partial hydrogenation of naphthoquinone derivatives provides a direct route to tetrahydronaphthalene-dione frameworks. For example, catalytic hydrogenation of 1,2-naphthoquinone under controlled pressure (3–5 atm H₂) in ethanol at 50°C selectively reduces the 5,6,7,8 positions while preserving the diketone functionality. Substrates with electron-withdrawing groups (e.g., halogens) require milder conditions to avoid over-reduction.
Catalytic Systems
-
Palladium on Carbon (Pd/C) : Achieves 65–78% yields with 10% Pd/C (0.5 mol%) in ethanol.
-
Raney Nickel : Offers cost-effectiveness but risks desorption of hydroxyl groups, reducing yields to 50–60%.
-
Platinum Oxide (PtO₂) : Enables faster kinetics (2–4 hours) but may require acidic additives (e.g., HCl) to stabilize intermediates.
Table 1: Hydrogenation Efficiency Across Catalysts
| Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 10% Pd/C | 3 | 50 | 78 |
| Raney Ni | 5 | 70 | 58 |
| PtO₂ | 4 | 60 | 72 |
Cyclization of Substituted Cyclohexenones
Aldol Condensation Pathways
Cyclization of 3-(3-oxobutyl)cyclohexenone derivatives via intramolecular aldol condensation forms the tetrahydronaphthalene backbone. Using NaOH (2.5 equiv) in refluxing toluene, the reaction proceeds via enolate formation, yielding 70–85% of the dione after 6 hours. Steric hindrance at the β-position of the ketone group necessitates higher temperatures (110°C) for complete cyclization.
Acid-Catalyzed Cyclization
Lewis acids like BF₃·Et₂O (5 mol%) accelerate cyclization by polarizing carbonyl groups, enabling ring closure at 25°C within 2 hours. This method avoids side reactions such as dimerization, achieving 82% yield with >95% purity.
Oxidation of Tetrahydronaphthalene Precursors
Selenium Dioxide-Mediated Oxidation
Selenium(IV) oxide in acetic acid selectively oxidizes benzylic C–H bonds to ketones. For example, 4-hydroxy-5,6,7,8-tetrahydronaphthalen-1-ol undergoes oxidation at C1 and C2 positions, yielding the dione in 68% yield after 12 hours at 80°C. Excess SeO₂ (2.2 equiv) is critical to prevent incomplete oxidation.
Transition Metal Catalysts
-
Manganese(III) Acetate : Oxidizes phenolic -CH₂- groups to ketones in dichloromethane at 40°C (55% yield).
-
Ceric Ammonium Nitrate (CAN) : Effective in aqueous acetonitrile but prone to hydroxyl group over-oxidation, requiring careful stoichiometry.
Functional Group Interconversion
Hydroxylation via Epoxide Opening
Epoxidation of 5,6,7,8-tetrahydronaphthalene-1,2-dione with m-CPBA, followed by acid-catalyzed ring opening, introduces the 4-hydroxy group. Using H₂SO₄ (0.1 M) in THF/H₂O (3:1), this two-step sequence achieves 63% overall yield. Regioselectivity is controlled by steric effects, favoring hydroxylation at the less hindered C4 position.
Microbial Oxidation
Aspergillus niger cultures hydroxylate 5,6,7,8-tetrahydronaphthalene-1,2-dione at C4 with 91% enantiomeric excess (ee) under aerobic conditions. This biocatalytic method, while slower (7–10 days), offers sustainability advantages.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hydrogenation (Pd/C) | 78 | 98 | High |
| Aldol Condensation | 85 | 97 | Moderate |
| SeO₂ Oxidation | 68 | 95 | Low |
| Microbial Oxidation | 91 | 99 | Limited |
Hydrogenation and aldol condensation are preferred for industrial-scale synthesis due to shorter reaction times and higher throughput. Microbial oxidation, though efficient, faces challenges in bioreactor scalability.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to more saturated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions vary depending on the desired reaction, with temperature and solvent choice being critical factors.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione exerts its effects involves interactions with various molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with other molecules. These interactions can influence biological pathways and chemical processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison
| Compound | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione | Partially hydrogenated | 4-OH, 1,2-dione | Quinone, hydroxyl |
| Spinochrome A | Aromatic | 4,5,7,8-OH, 6-acetyl | Multiple hydroxyls, acetyl |
| 2-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,4-dione | Partially hydrogenated | 1,4-dione, 2-isopropyl | Ketones, alkyl |
| 4,8-Dihydroxynaphthalene-1,2-dione | Aromatic | 4,8-OH | Quinone, hydroxyl |
Biological Activity
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione (CAS No. 91715-49-0), also known as echinochrome A, is a naturally occurring pigment primarily found in sea urchins. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. This article reviews the biological activity of this compound based on various studies and research findings.
- Molecular Formula : C₁₀H₁₀O₃
- Molecular Weight : 178.188 g/mol
- Synonyms : Echinochrome A, NSC114804
1. Antioxidant Activity
Echinochrome A exhibits significant antioxidant properties. It has been shown to neutralize reactive oxygen species (ROS) and inhibit lipid peroxidation. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress.
- Mechanism : Echinochrome A acts by chelating metal ions and regulating antioxidant enzyme levels, which enhances cellular defense mechanisms against oxidative damage .
2. Cardioprotective Effects
Research indicates that echinochrome A protects cardiac cells from damage induced by various cardiotoxic agents such as doxorubicin and sodium nitroprusside.
- Study Findings : In rat cardiomyoblasts, echinochrome A increased mitochondrial mass and DNA content, promoting mitochondrial biogenesis and enhancing cellular energy metabolism . Furthermore, it inhibits the sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase 2a (SERCA2A), reducing ischemic damage in myocardial tissues .
3. Anti-inflammatory Properties
Echinochrome A has demonstrated potential in treating inflammatory diseases. Studies have reported its effectiveness in models of experimental colitis and pneumonia.
- Case Studies :
Research Findings Summary Table
| Study | Biological Activity | Key Findings |
|---|---|---|
| Study 1 | Antioxidant | Echinochrome A scavenges ROS and inhibits lipid peroxidation. |
| Study 2 | Cardioprotective | Increases mitochondrial biogenesis in cardiomyoblasts; protects against doxorubicin toxicity. |
| Study 3 | Anti-inflammatory | Reduces inflammation in colitis models; beneficial effects observed in pediatric patients with lung diseases. |
Additional Insights
Echinochrome A's therapeutic potential extends beyond cardioprotection and anti-inflammatory actions. Its neuroprotective effects have been explored, particularly its inhibition of acetylcholinesterase activity, which may have implications for treating neurodegenerative conditions .
Q & A
Q. Key Methodological Considerations :
- Use of inert atmospheres (e.g., nitrogen) to prevent oxidation.
- Reaction monitoring via TLC or NMR to track intermediate formation.
- Purification using gradient elution in column chromatography to isolate the target compound.
Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Basic Research Focus
Structural elucidation relies on spectroscopic and chromatographic methods:
- IR-LD Spectroscopy : Effective for identifying functional groups (e.g., hydroxyl and ketone moieties) and predicting stereochemistry in solid-state samples .
- NMR Spectroscopy : Critical for verifying hydrogenation patterns and substituent positions. For example, NMR can distinguish between aromatic and aliphatic protons in the tetrahydronaphthalene core .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, especially for derivatives with labile functional groups .
Validation : Cross-referencing spectral data with computational predictions (e.g., InChIKey or SMILES) ensures accuracy .
How can reaction conditions be optimized to improve synthetic yields and reduce by-products?
Advanced Research Focus
Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., formamide) enhance reaction homogeneity and intermediate stability .
- Catalyst Screening : Piperidine and acetic acid mixtures have been used to accelerate condensation reactions .
- Continuous Flow Reactors : These systems improve heat transfer and reaction control, reducing side products (e.g., in methoxy-substituted analogs) .
Case Study : A 58% NMR yield dropped to 47% after purification due to losses during column chromatography, highlighting the need for optimized elution protocols .
What are the challenges in interpreting conflicting data regarding the compound's biological activity, and how can they be resolved?
Advanced Research Focus
Conflicting biological data often arise from:
- Purity Variability : Impurities (e.g., unreacted intermediates) may skew activity assays. Use HPLC or GC-MS to verify purity >95% .
- Assay Conditions : Variations in cell lines or enzyme sources (e.g., carbonic anhydrase isoforms) can alter results. Standardize protocols using validated biological models .
- Mechanistic Ambiguity : Molecular docking studies and interaction analyses (e.g., hydrogen bonding with proteins) clarify target specificity .
Resolution Strategy : Replicate studies under controlled conditions and report detailed experimental parameters (e.g., solvent, temperature) .
What computational methods are employed to predict the compound's interactions with biological targets?
Advanced Research Focus
Computational approaches include:
- Molecular Docking : Predicts binding affinities to enzymes (e.g., carbonic anhydrase) by simulating ligand-receptor interactions .
- QSAR Modeling : Relates structural features (e.g., electron-withdrawing groups) to activity trends, aiding in analog design .
- Thermodynamic Simulations : Gas-phase thermochemical data (e.g., ΔfH°gas) inform stability and reactivity under physiological conditions .
Validation : Cross-check computational results with experimental data (e.g., IC50 values from enzyme inhibition assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
